molecular formula C28H27ClN4O3 B2772826 N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251621-91-6

N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2772826
CAS No.: 1251621-91-6
M. Wt: 503
InChI Key: OOJZOFCWQNWYLG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a carboxamide group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazole ring, followed by the introduction of the carboxamide group and the aromatic rings. Specific reagents and catalysts are used to facilitate these reactions, and the conditions may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents on the aromatic rings.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide include other imidazole derivatives and carboxamide-containing compounds. Examples include:

  • N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3/c1-19-3-9-22(29)15-25(19)32-28(35)26-17-33(18-30-26)16-21-4-10-23(11-5-21)31-27(34)14-8-20-6-12-24(36-2)13-7-20/h3-7,9-13,15,17-18H,8,14,16H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZOFCWQNWYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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